Cas no 120864-60-0 (D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)

D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- structure
120864-60-0 structure
Produktname:D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
CAS-Nr.:120864-60-0
MF:C58H98N2O43
MW:1511.38632
CID:104870
PubChem ID:92131926

D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • TRIFUCOSYL-P-LACTO-N-HEXAOSE
    • α-Fuc-(1→2)-β-Gal-(1→3)-[α-Fuc-(1→4)]-β-GlcNAc-(1→3)-β-Gal-(1→4)-[α-Fuc-(1→3)]-β-GlcNAc-(1→3)-β-Gal-(1→4)-Glc
    • 2)-O-b-D-galactopyranosyl-(1&reg
    • 3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • Leb-Lex-L nonasaccharide
    • LEB-LEX-LAC NONASACCHARIDE
    • trifucosyl-para-lacto-N-hexaose
    • Leb-Lex-L nonasaccharide, α-Fuc-(1-2)-β-Gal-(1-3)-[α-Fuc-(1-4)]-β-GlcNAc-(1-3)-β-Gal-(1-4)-[α-Fuc-(1-3)]-β-GlcNAc-(1-3)-β-Gal-(1-4)-Glc
    • ALPHA-FUC-[1->2]-BETA-GAL-[1->3]-(ALPHA-FUC-[1->4])-BETA-GLCNAC-[1->3]-BETA-GAL-[1->4]-(ALPHA-FUC-[1->3])-BETA-GLCNAC-[1->3]-BETA-GAL-[1->4]-GLC
    • N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4S,5R,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • alpha-Fuc-(1-->2)-beta-Gal-(1-->3)-[alpha-Fuc-(1-->4)]-beta-GlcNAc-(1-->3)-beta-Gal-(1-->4)-[alpha-Fuc-(1-->3)]-beta-GlcNAc-(1-->3)-beta-Gal-(1-->4)-Glc
    • W-200949
    • 120864-60-0
    • YKXWSJKXRCGBLW-XXQXZTSASA-N
    • D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
    • MDL: MFCD00274458
    • Inchi: InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24+,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37?,38+,39+,40+,41+,42+/m1/s1
    • InChI-Schlüssel: YKXWSJKXRCGBLW-XXQXZTSASA-N
    • Lächelt: CC[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](O[C@@H]2[C@@H](NC(C)=O)[C@H](O[C@H]3[C@@H](O)[C@H](O[C@@H](O[C@@H]4[C@H](O[C@@H](O[C@H]5[C@@H](O)[C@H](O[C@@H](O[C@@H]6[C@H](OC(O)[C@H](O)[C@H]6O)CO)[C@@H]5O)CO)[C@H](NC(C)=O)[C@H]4O)CO)[C@@H]3O)CC)O[C@@H]([C@H]2O)CO)O1

Berechnete Eigenschaften

  • Genaue Masse: 1068.42000
  • Monoisotopenmasse: 1068.42207426g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 18
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 31
  • Schwere Atomanzahl: 73
  • Anzahl drehbarer Bindungen: 20
  • Komplexität: 1750
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 29
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 483Ų
  • XLogP3: -9.6

Experimentelle Eigenschaften

  • PSA: 483.41000
  • LogP: -10.19560

D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Sicherheitsinformationen

  • WGK Deutschland:3
  • Identifizierung gefährlicher Stoffe: B
  • Lagerzustand:2-8°C

D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T66590-25ug
Trifucosyl-para-lacto-N-hexaose
120864-60-0 90%
25ug
¥3098.0 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-220331-25 µg
Trifucosyl-para-lacto-N-hexaose,
120864-60-0
25µg
¥3,159.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-220331-25µg
Trifucosyl-para-lacto-N-hexaose,
120864-60-0
25µg
¥3159.00 2023-09-05

D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Verwandte Literatur

120864-60-0 (D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-) Verwandte Produkte

Artikel empfehlen

Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge